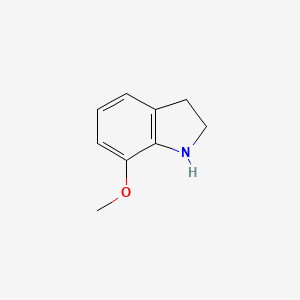

7-METHOXY-2,3-DIHYDRO-1H-INDOLE

Descripción general

Descripción

7-METHOXY-2,3-DIHYDRO-1H-INDOLE is an organic compound with the molecular formula C9H11NO It is a derivative of indoline, characterized by a methoxy group (-OCH3) attached to the seventh position of the indoline ring

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of this compound often begins with indoline as the starting material.

Purification: The product is typically purified using techniques such as column chromatography to ensure high purity.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to enhance efficiency and yield.

Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize production while minimizing by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Oxidation Products: Indole derivatives with various functional groups.

Reduction Products: Reduced forms of this compound with different degrees of hydrogenation.

Substitution Products: Compounds with different functional groups replacing the methoxy group.

Chemistry:

Building Block: this compound is used as a building block in the synthesis of more complex organic molecules.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

Enzyme Inhibition: Research has shown that this compound and its derivatives can inhibit certain enzymes, making them potential candidates for drug development.

Biological Probes: It is used as a probe in biological studies to investigate cellular processes.

Medicine:

Drug Development: The compound’s ability to interact with biological targets makes it a valuable lead compound in the development of new pharmaceuticals.

Therapeutic Applications: Potential therapeutic applications include treatments for neurological disorders and cancer.

Industry:

Material Science: this compound is used in the development of new materials with unique properties.

Agriculture: It is explored for use in agrochemicals to enhance crop protection and yield.

Molecular Targets and Pathways:

Enzyme Interaction: this compound interacts with specific enzymes, inhibiting their activity and affecting various biochemical pathways.

Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular responses.

Pathways Involved:

Signal Transduction: The compound can influence signal transduction pathways, altering cellular communication and function.

Gene Expression: It may affect gene expression by interacting with transcription factors and other regulatory proteins.

Comparación Con Compuestos Similares

Indoline: The parent compound of 7-METHOXY-2,3-DIHYDRO-1H-INDOLE, lacking the methoxy group.

7-Hydroxyindoline: A similar compound with a hydroxyl group (-OH) instead of a methoxy group.

7-Methylindoline: Another derivative with a methyl group (-CH3) at the seventh position.

Uniqueness:

Chemical Properties: The presence of the methoxy group imparts unique chemical properties to this compound, such as increased electron density and reactivity.

Biological Activity: The methoxy group enhances the compound’s ability to interact with biological targets, making it more potent in certain applications.

Actividad Biológica

7-Methoxy-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H11NO

- Molecular Weight : 149.19 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antidepressant Properties : The compound is being investigated for its potential in treating mood disorders.

- Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Cytotoxicity Against Cancer Cells : Various studies have reported its effectiveness against different cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The methoxy group at the C-7 position influences DNA binding affinity and selectivity, enhancing the compound's cytotoxicity against certain cancer cell lines .

- Receptor Modulation : It has been shown to interact with melatonin receptors, potentially influencing sleep and circadian rhythms .

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives of 2,3-dihydroindole exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values for these compounds were found to be in the low micromolar range .

- Another investigation highlighted that the presence of the methoxy group enhances the reactivity and cytotoxicity of indole derivatives against leukemia cell lines .

- Neuroprotective Effects :

- Antidepressant Potential :

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Methoxy-DIH-Indole | A549 | 5.6 |

| 7-Methoxy-DIH-Indole | MDA-MB-231 | 6.8 |

| 7-Methoxy-DIH-Indole | SK-OV3 | 4.5 |

Table 2: Neuroprotective Effects

| Treatment | ROS Levels (µM) | Control (µM) |

|---|---|---|

| 7-Methoxy-DIH-Indole | 12 | 25 |

| Control | 25 | - |

Análisis De Reacciones Químicas

Oxidation Reactions

The dihydroindole core undergoes oxidation to form fully aromatic indole derivatives or oxidized functionalities. Key pathways include:

Dehydrogenation to Indole

-

Conditions : Catalytic hydrogenation or thermal dehydrogenation.

-

Product : 7-Methoxyindole, retaining the methoxy group while restoring aromaticity .

Side-Chain Oxidation

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Conditions : Acidic or neutral media at 60–80°C.

-

Product : Oxidative cleavage of the C2–C3 single bond yields 7-methoxyindole-2,3-dione.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Dehydrogenation | Pd/C, H₂ | 100–120°C, 12h | 7-Methoxyindole | 85–90% |

| Side-chain oxidation | KMnO₄, H₂SO₄ | 60°C, 4h | 7-Methoxyindole-2,3-dione | 72% |

Reduction Reactions

The saturated ring can undergo further reduction or functional group modifications:

Ring Saturation

-

Reagents : Hydrogen gas (H₂) with Raney nickel.

-

Conditions : High-pressure hydrogenation at 50–80°C.

-

Product : Fully saturated 7-methoxyindoline, enhancing solubility for biological studies.

Functional Group Reduction

-

Conditions : Methanol, room temperature.

-

Product : Selective reduction of ketones or imines if present .

Substitution Reactions

The methoxy group participates in nucleophilic substitution, enabling structural diversification:

Methoxy Replacement

-

Reagents : Hydrobromic acid (HBr) or boron tribromide (BBr₃).

-

Conditions : Reflux in dichloromethane (DCM).

-

Product : 7-Hydroxy-2,3-dihydro-1H-indole, a precursor for further derivatization.

Electrophilic Aromatic Substitution

-

Conditions : Acetic acid or sulfuric acid as solvent.

-

Product : Nitro- or bromo-substituted derivatives at the 5- or 6-position .

| Substitution Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Demethylation | BBr₃ | DCM, 0°C → RT, 6h | 7-Hydroxy-2,3-dihydro-1H-indole | 68% |

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2h | 5-Nitro-7-methoxy-2,3-dihydro-1H-indole | 55% |

Cyclization and Annulation

The compound serves as a scaffold for synthesizing polycyclic systems:

Palladium-Catalyzed Annulation

-

Conditions : Dimethylacetamide (DMA), 70–120°C.

-

Product : Annulated indoles (e.g., pyrroloindoles) via C–H activation .

Microwave-Assisted Cyclization

-

Conditions : 150°C, 20 minutes.

-

Product : 3-Hydroxy-2-oxindole derivatives with enhanced reaction efficiency .

| Annulation Method | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Pd-catalyzed | PdCl₂(MeCN)₂ | DMA, 70°C, 24h | Pyrrolo[1,2-a]indole | 58% |

| Microwave | None | 150°C, 20min | 3-Hydroxy-2-oxindole | 77% |

Functional Group Interconversion

The amine group in reduced derivatives undergoes further transformations:

Amide Formation

-

Conditions : Dimethylformamide (DMF), room temperature.

-

Product : Biologically active amides for kinase inhibition studies .

Key Mechanistic Insights

-

Electron-Donating Effects : The methoxy group directs electrophilic substitution to the 5- and 6-positions due to its +M effect .

-

Ring Strain : Partial saturation of the indole ring increases reactivity toward oxidation and reduction compared to fully aromatic analogs .

-

Catalytic Specificity : Palladium catalysts enable regioselective annulation, while microwave irradiation accelerates cyclization kinetics .

Propiedades

IUPAC Name |

7-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVATPFLTCNUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564695 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334986-99-1 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing methoxyindolines, specifically 7-Methoxyindoline?

A1: Methoxyindolines, including 7-Methoxyindoline, serve as crucial precursors to methoxyindoles. [] These indole derivatives are important building blocks in organic synthesis and medicinal chemistry. The presence of the methoxy group can significantly influence the reactivity and biological activity of the indole scaffold. Therefore, developing efficient synthetic routes to these compounds, like the one described for 7-Methoxyindoline, is valuable for exploring their potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.